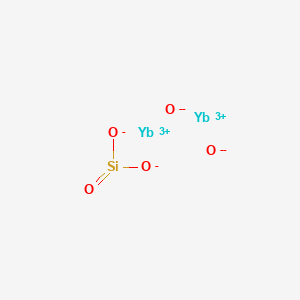

Diytterbium oxide silicate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diytterbium oxide silicate is a complex compound that combines ytterbium, silicon, and oxygen in a unique structure. This compound is of interest due to its potential applications in various fields, including materials science, catalysis, and electronics. Ytterbium, a rare earth element, is known for its unique electronic properties, which can be harnessed in various technological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diytterbium oxide silicate can be synthesized through several methods. One common approach involves the direct reaction of ytterbium with oxygen to form ytterbium(III) oxide, which is then reacted with silicon-based compounds to form the final product. The reaction conditions typically involve high temperatures and controlled atmospheres to ensure the purity and stability of the compound .

Industrial Production Methods: Industrial production of ytterbium(3+) oxide oxosilanebis(olate) (2/2/1) often involves the thermal decomposition of ytterbium carbonate or ytterbium oxalate at temperatures around 700°C. This process yields ytterbium(III) oxide, which is then further processed with silicon-based reagents to form the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: Diytterbium oxide silicate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of ytterbium, which can exist in multiple oxidation states, and the silicon-oxygen framework, which provides stability and reactivity.

Common Reagents and Conditions: Common reagents used in reactions with ytterbium(3+) oxide oxosilanebis(olate) (2/2/1) include carbon tetrachloride and hydrochloric acid. These reagents facilitate the formation of ytterbium(III) chloride and other products through oxidation and substitution reactions .

Major Products: The major products formed from reactions involving ytterbium(3+) oxide oxosilanebis(olate) (2/2/1) include ytterbium(III) chloride and various silicon-based compounds. These products are often used in further chemical processes or as intermediates in the synthesis of other materials .

Wissenschaftliche Forschungsanwendungen

Overview:

Ytterbium oxide has been investigated as a radiopacifier in calcium silicate-based cements used in dental applications. Its incorporation enhances the radiopacity without compromising the mechanical properties or bioactivity of the cement.

Case Study:

Research indicated that calcium silicate cement with 30% ytterbium oxide maintained similar setting times and compressive strength compared to traditional materials while exhibiting enhanced radiopacity. The study also confirmed that the addition did not adversely affect cell viability or mineralization activity, making it suitable for dental restorative applications .

Data Table: Comparison of Calcium Silicate Cements

| Cement Type | Compressive Strength (MPa) | Radiopacity (Aluminum Scale) | Cell Viability (%) |

|---|---|---|---|

| MTA | 50 | 3.0 | 90 |

| CSC | 45 | 2.5 | 85 |

| CSC/Yb2O3 (30%) | 46 | 3.2 | 88 |

Optical Applications

Overview:

Ytterbium-doped materials are utilized in laser technology due to their efficient energy transfer properties. The incorporation of ytterbium into silica glass matrices has been shown to enhance laser cooling effects.

Case Study:

A recent study explored laser-induced cooling in a novel ytterbium-doped silica glass with alumina and yttria co-doping. The results indicated significant improvements in cooling efficiency, suggesting potential applications in advanced laser systems .

Structural Applications

Overview:

The structural integrity provided by ytterbium silicates makes them suitable for use in composite materials, particularly those exposed to harsh environmental conditions.

Case Study:

Ytterbium silicate coatings were applied to silicon carbide fiber-reinforced silicon carbide matrix composites (SiCf/SiC) using plasma spray-physical vapor deposition techniques. The coatings exhibited exceptional adhesion and resistance to thermal shock, making them ideal for aerospace components .

Wirkmechanismus

The mechanism of action of ytterbium(3+) oxide oxosilanebis(olate) (2/2/1) involves its ability to interact with various molecular targets and pathways. The ytterbium ions in the compound can participate in redox reactions, influencing the electronic properties of the materials they interact with. The silicon-oxygen framework provides stability and enhances the reactivity of the compound, making it effective in various catalytic and electronic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to ytterbium(3+) oxide oxosilanebis(olate) (2/2/1) include other ytterbium-based oxides and silicates, such as ytterbium(III) oxide and ytterbium(III) silicate. These compounds share similar electronic properties and reactivity due to the presence of ytterbium.

Uniqueness: What sets ytterbium(3+) oxide oxosilanebis(olate) (2/2/1) apart is its unique combination of ytterbium and silicon in a stable framework. This combination enhances its reactivity and stability, making it suitable for a wider range of applications compared to other similar compounds .

Eigenschaften

CAS-Nummer |

12027-89-3 |

|---|---|

Molekularformel |

O12Si3Yb2-6 |

Molekulargewicht |

622.3293 |

Synonyme |

diytterbium oxide silicate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.